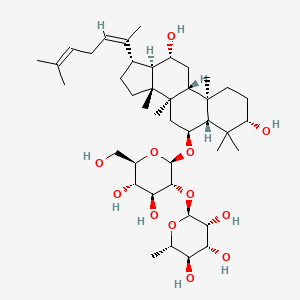

Ginsenoside RG4

Description

Ginsenoside RG4 is a natural product found in Panax ginseng with data available.

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12-/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38+,40+,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMBXPYXWGTFNR-KRPFXEAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5/C(=C\CC=C(C)C)/C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ginsenoside RG4: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside RG4 is a rare protopanaxatriol-type saponin found in Panax ginseng. While present in trace amounts in ginseng roots and leaves, its highest natural concentrations are found in ginseng berries. Due to its low natural abundance, chemical conversion from more abundant ginsenosides, such as Ginsenoside Re, is a common method for its production. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation from Panax ginseng berries, and a method for its production via the conversion of Ginsenoside Re. Additionally, it elucidates the key signaling pathways modulated by this compound, namely the AKT/GSK-3β/β-catenin and NF-κB pathways, which are critical to its potential therapeutic effects.

Natural Sources and Abundance of this compound

This compound is a minor ginsenoside, and its concentration varies significantly across different parts of the Panax ginseng plant. While traditionally, ginseng root has been the primary focus of research, recent studies have identified other parts of the plant as more abundant sources of specific ginsenosides.

1.1. Distribution in Panax ginseng

Quantitative analysis has revealed that this compound is uniquely detected in the berries of Panax ginseng, while being largely absent or below the level of detection in the roots, stems, and leaves.[1] The leaves of Panax ginseng, however, are a rich source of Ginsenoside Re, a precursor that can be readily converted to RG4.[2]

1.2. Quantitative Data

The following table summarizes the quantitative data available on the concentration of this compound in Panax ginseng berries and the potential yield from the conversion of Ginsenoside Re.

| Plant Part | Compound | Concentration/Yield | Method of Analysis | Reference |

| Panax ginseng Berries | This compound | Detected (Quantification not specified in source) | UPLC-QTOF/MS | [1] |

| Panax ginseng Leaves | Ginsenoside Re (precursor) | High Abundance | HPLC | [2] |

| Conversion Product | This compound & RG6 | 40-60 parts from 100 parts of Ginsenoside Re | HPLC | [2] |

Isolation and Production of this compound

Due to its low natural abundance, two primary strategies are employed for obtaining this compound: direct isolation from ginseng berries and chemical conversion from Ginsenoside Re.

2.1. Experimental Workflow: Isolation vs. Conversion

2.2. Detailed Experimental Protocol: Isolation from Panax ginseng Berries

This protocol is adapted from methodologies for ginsenoside extraction from ginseng berries.[3]

1. Sample Preparation:

- Collect fresh Panax ginseng berries and dry them.

- Grind the dried berries into a fine powder.

2. Extraction:

- Reflux 500 g of the powdered ginseng berries with 2.5 L of 95% ethanol for 2 hours in a water bath.

- Repeat the extraction process four times.

- Filter the combined extracts through a nylon membrane filter to remove solid plant material.

- Concentrate the filtrate using a vacuum evaporator to obtain the crude extract.

3. Purification:

- Dissolve the crude extract in a minimal amount of water and apply it to a Diaion HP-20 resin column.

- Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 40%, 70%, 100% methanol) to separate different fractions based on polarity.

- Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

- Pool the RG4-rich fractions and further purify using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile and water.

- Collect the purified this compound peak and confirm its identity and purity using analytical HPLC and mass spectrometry.

2.3. Detailed Experimental Protocol: Conversion of Ginsenoside Re to RG4

This protocol is based on the methodology described in a patent for the mass production of this compound and RG6.[2]

1. Isolation of Ginsenoside Re from Panax ginseng Leaves:

- Add 10 kg of 70% (v/v) aqueous methanol solution to 1 kg of dried ginseng leaves and let it leach for 24 hours.

- Perform ultrasonic shaking for 3 hours and then filter the mixture.

- Repeat the extraction of the remaining leaf material twice with 8 L of 70% (v/v) methanol.

- Combine the filtrates and concentrate under reduced pressure to obtain a dried methanol extract.

- Isolate Ginsenoside Re from the extract using silica gel column chromatography and C18 reverse-phase column chromatography.

2. Conversion of Ginsenoside Re to RG4:

- Place the purified Ginsenoside Re in a sealed, moisture-proof container.

- Subject the container to high temperature (110-140°C) and high pressure (0.11-0.16 MPa) for 4-10 hours.

3. Purification of this compound:

- After the conversion reaction, purify the resulting mixture using C18 reverse-phase column chromatography or preparative HPLC.

- Use a suitable mobile phase gradient (e.g., methanol/water or acetonitrile/water) to separate this compound from other reaction byproducts.

- Collect the fraction containing this compound and verify its purity (targeting >95%) by analytical HPLC.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways, including the AKT/GSK-3β/β-catenin and NF-κB pathways.

3.1. AKT/GSK-3β/β-catenin Signaling Pathway

This compound has been demonstrated to activate the PI3K/AKT signaling pathway.[4][5] This activation leads to the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3β (GSK-3β). The inhibition of GSK-3β prevents the phosphorylation and degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, leading to the expression of target genes involved in processes such as cell proliferation and differentiation.[4][5]

3.2. NF-κB Signaling Pathway

While research on the specific interaction of this compound with the NF-κB pathway is ongoing, many ginsenosides are known to be potent modulators of this critical inflammatory pathway.[1][6][7][8] The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound, like other ginsenosides, may inhibit this pathway by preventing the phosphorylation of IκBα, thereby sequestering the p50/p65 dimer in the cytoplasm.

Conclusion

This compound presents a compelling case for further investigation as a potential therapeutic agent. While its natural occurrence is limited, efficient methods for its production through the conversion of more abundant precursors make it accessible for research and development. The elucidation of its modulatory effects on key signaling pathways, such as AKT/GSK-3β/β-catenin and potentially NF-κB, provides a mechanistic basis for its observed biological activities. This technical guide serves as a foundational resource for scientists and researchers aiming to explore the full therapeutic potential of this rare and potent ginsenoside.

References

- 1. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KR101783295B1 - Manufacturing method for mass-production of this compound and Rg6 - Google Patents [patents.google.com]

- 3. This compound | Antibacterial | TargetMol [targetmol.com]

- 4. This compound Enhances the Inductive Effects of Human Dermal Papilla Spheres on Hair Growth Via the AKT/GSK-3β/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Enhances the Inductive Effects of Human Dermal Papilla Spheres on Hair Growth Via the AKT/GSK-3β/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Biosynthesis of Ginsenoside Rg4 in Panax ginseng: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg4, a rare and highly bioactive saponin found in processed ginseng, has garnered significant attention for its potential therapeutic applications, including anti-tumor, anti-inflammatory, and neuroprotective effects. Understanding its biosynthesis in Panax ginseng is pivotal for optimizing its production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway, detailing the key enzymatic steps, relevant quantitative data, and experimental methodologies. While the complete endogenous pathway in P. ginseng is still under elucidation, this document synthesizes the available evidence to present a comprehensive model for researchers.

Core Biosynthetic Pathway: From Central Metabolism to Ginsenoside Precursors

The biosynthesis of all ginsenosides, including Rg4, originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In Panax ginseng, these precursors are predominantly synthesized through the mevalonate (MVA) pathway located in the cytosol, with a smaller contribution from the plastidial methylerythritol phosphate (MEP) pathway.[1][2] A series of enzymatic reactions condense IPP and DMAPP to form the C30 precursor, 2,3-oxidosqualene.[3][4]

The cyclization of 2,3-oxidosqualene is a critical branching point. Dammarenediol-II synthase (DS), an oxidosqualene cyclase (OSC), catalyzes the formation of the dammarane-type skeleton, which is the foundational structure for the majority of bioactive ginsenosides.[3][4] This dammarenediol-II molecule then undergoes a series of modifications by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs) to generate the vast diversity of ginsenosides.[2][5]

Protopanaxadiol (PPD), the aglycone backbone of Rg4, is formed by the hydroxylation of dammarenediol-II at the C-12 position, a reaction catalyzed by the CYP450 enzyme, protopanaxadiol synthase (PPDS).[6] Subsequent glycosylation steps, mediated by UGTs, lead to the formation of various PPD-type ginsenosides.

The Final Steps: The Putative Pathway to this compound

While a dedicated UGT for the direct synthesis of this compound in Panax ginseng has not yet been definitively characterized, current evidence strongly suggests that Rg4 is biosynthesized from the precursor, Ginsenoside Rg2. The transformation of ginsenoside Re to Rg2 has been documented, and further conversion of Rg2 can lead to Rg4.[7][8] This conversion involves the removal of a glucose moiety from the C-6 position of the protopanaxatriol backbone of Rg2, followed by the attachment of a glucose at the C-20 position of the resulting protopanaxadiol structure. However, it is important to note that much of the research on this specific conversion has utilized microbial enzymes or chemical methods such as heat or acid treatment, which may not reflect the precise endogenous enzymatic pathway in P. ginseng.[8]

The proposed biosynthetic pathway leading to this compound is visualized below:

Quantitative Data

Quantitative analysis of ginsenoside biosynthesis is crucial for understanding pathway efficiency and for metabolic engineering efforts. While specific kinetic data for the UGT-catalyzing the conversion of Ginsenoside Rg2 to Rg4 in P. ginseng is not available, data from related enzymes in the ginsenoside pathway provide valuable context.

Table 1: Kinetic Parameters of a Representative Ginsenoside-Modifying Enzyme (β-glycosidase from Sulfolobus solfataricus for Compound K production)

| Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s⁻¹) | Reference |

| Ginsenoside Rb1 | 5.8 ± 0.4 | 12.5 ± 0.6 | 18.2 ± 0.9 | [9] |

| Ginsenoside Rd | 4.2 ± 0.3 | 15.2 ± 0.7 | 22.1 ± 1.0 | [9] |

| Ginsenoside F2 | 3.1 ± 0.2 | 18.9 ± 0.9 | 27.5 ± 1.3 | [9] |

Note: This table presents data for a microbial β-glycosidase involved in the production of another minor ginsenoside, Compound K, to illustrate typical enzyme kinetic values in this research area. Further research is needed to determine the kinetic parameters of the specific UGT involved in Rg4 biosynthesis.

Experimental Protocols

Heterologous Expression and Purification of a Candidate UGT

This protocol outlines the general workflow for expressing and purifying a candidate UGT from P. ginseng in a heterologous host, such as E. coli, for subsequent functional characterization.

In Vitro UGT Enzyme Assay

Objective: To determine the catalytic activity of a purified candidate UGT in converting Ginsenoside Rg2 to this compound.

Materials:

-

Purified candidate UGT enzyme

-

Ginsenoside Rg2 (substrate)

-

Uridine diphosphate glucose (UDP-glucose) (sugar donor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Methanol (for reaction termination)

-

LC-MS grade solvents

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of Ginsenoside Rg2, and UDP-glucose.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (typically 30-37°C).

-

Initiate the reaction by adding a specific amount of the purified UGT enzyme.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the presence of this compound using a validated LC-MS method.

-

A negative control reaction without the enzyme should be run in parallel.

Quantitative Analysis of Ginsenosides by LC-MS

Objective: To quantify the amount of this compound produced in the enzyme assay.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A time-programmed gradient from a lower to a higher percentage of Mobile Phase B is typically used to separate the ginsenosides.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative ESI.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for Ginsenoside Rg2 and this compound would be monitored. For example, for Rg4, a potential precursor ion could be [M-H]⁻ or [M+HCOO]⁻.

-

Quantification: A calibration curve is constructed using authentic standards of this compound to quantify its concentration in the reaction samples.[4][6][10]

Regulatory Signaling Pathways

The biosynthesis of ginsenosides in P. ginseng is tightly regulated by a complex network of signaling pathways, often triggered by environmental cues and phytohormones. While specific regulators of this compound synthesis are not yet known, the general regulatory mechanisms of the ginsenoside pathway provide a framework for future investigation.

Jasmonates, including jasmonic acid (JA) and methyl jasmonate (MeJA), are well-established elicitors of ginsenoside biosynthesis.[1][11][12] The JA signaling pathway involves a cascade of transcription factors, such as MYC2, WRKY, and bHLH, which can bind to the promoter regions of key biosynthetic genes (e.g., DS, PPDS, and UGTs) and upregulate their expression.[2]

Conclusion and Future Directions

The biosynthesis of the rare this compound in Panax ginseng is a multi-step enzymatic process culminating in the glycosylation of a protopanaxadiol-type aglycone. While the precise UGT responsible for the final conversion of Ginsenoside Rg2 to Rg4 in P. ginseng remains to be definitively identified and characterized, the information presented in this guide provides a robust framework for researchers. Future research should focus on the identification and functional characterization of this key UGT, including the determination of its kinetic properties. Elucidating the specific regulatory mechanisms that control the expression of this enzyme will be crucial for developing targeted strategies to enhance the production of this compound in P. ginseng and in heterologous expression systems. The experimental protocols and analytical methods detailed herein provide a solid foundation for these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Identification of candidate UDP-glycosyltransferases involved in protopanaxadiol-type ginsenoside biosynthesis in Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative LC-MS/MS analysis of seven ginsenosides and three aconitum alkaloids in Shen-Fu decoction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Grouping and characterization of putative glycosyltransferase genes from Panax ginseng Meyer - Ubaya Repository [repository.ubaya.ac.id]

- 8. Study on Transformation of Ginsenosides in Different Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. d-nb.info [d-nb.info]

- 11. Transcriptome profiling shows gene regulation patterns in ginsenoside pathway in response to methyl jasmonate in Panax Quinquefolium adventitious root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ginsenoside Rg4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rg4 is a protopanaxatriol-type saponin predominantly found in processed ginseng, such as red and black ginseng.[1] It is recognized for a range of biological activities, including potential applications in oncology and inflammatory conditions.[1] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its isolation, purification, and structural elucidation are presented, alongside a depiction of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this promising natural compound.

Chemical Structure and Stereochemistry

This compound is a dammarane-type triterpenoid saponin.[1] Its aglycone moiety is a protopanaxatriol, which is characterized by hydroxyl groups at positions C3, C6, and C12 of the steroid-like dammarane skeleton. The glycone portion of this compound consists of a disaccharide unit attached at the C6 hydroxyl group. This disaccharide is composed of an L-rhamnopyranosyl moiety linked to a D-glucopyranosyl unit.

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The orientation of the hydroxyl groups and the sugar linkages are specific. A key stereochemical feature in many ginsenosides is the configuration at the C20 position of the side chain. While the detailed stereochemistry of Rg4 is defined by its IUPAC name, it is important for researchers to be aware of the potential for 20(S) and 20(R) epimers in ginsenoside chemistry, which can exhibit different biological properties.

Chemical Identifiers:

-

IUPAC Name: (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol[2]

-

SMILES: C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--C)C)C)O)C6([C@H]3--INVALID-LINK--O)(C)C)C)C)CO)O)O)O)O">C@@HO[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C42H70O12 | [2] |

| Molecular Weight | 767.00 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in DMSO (50 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [3][4] |

| Predicted XLogP3-AA | 4.5 | [2] |

| Hydrogen Bond Donor Count | 8 | [2] |

| Hydrogen Bond Acceptor Count | 12 | [2] |

| Optical Rotation | Not available in the searched literature. |

Experimental Protocols

Isolation and Purification of this compound from Panax ginseng

The following protocol is a synthesized methodology based on established procedures for the isolation and purification of ginsenosides.

Workflow for Isolation and Purification of this compound

References

- 1. db-thueringen.de [db-thueringen.de]

- 2. This compound Enhances the Inductive Effects of Human Dermal Papilla Spheres on Hair Growth Via the AKT/GSK-3β/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simplified extraction of ginsenosides from American ginseng (Panax quinquefolius L.) for high-performance liquid chromatography-ultraviolet analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Rare Ginsenoside Rg4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rg4, a rare protopanaxatriol-type saponin predominantly found in processed ginseng, is emerging as a compound of significant interest in pharmacological research. Exhibiting a range of biological activities, Rg4 presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the known pharmacological properties of this compound, with a focus on its hair growth-promoting, anti-inflammatory, chondroprotective, and anti-cancer effects. Detailed experimental methodologies and quantitative data are presented to facilitate further investigation and drug development endeavors.

Introduction

Ginsenosides, the primary active components of ginseng (Panax ginseng), are a diverse group of triterpenoid saponins.[1] While major ginsenosides have been extensively studied, attention is increasingly turning to the rarer ginsenosides, which often exhibit more potent and specific biological activities.[2][3] this compound is a rare ginsenoside that is primarily produced during the steaming or heating process of ginseng.[1] It is structurally similar to other rare ginsenosides like Rh4 and is known for its anti-septic, anti-diabetic, wound healing, immune-stimulatory, and anti-oxidant properties.[4] This guide synthesizes the current scientific literature on the pharmacological properties of Rg4, providing a technical resource for researchers in the field.

Pharmacological Properties of this compound

Hair Growth Promotion

Recent in vitro studies have highlighted the potential of this compound in promoting hair growth by targeting human dermal papilla cells (DP cells), which play a crucial role in hair follicle development and the hair growth cycle.

Quantitative Data:

| Parameter | Cell Type | Rg4 Concentration (µg/mL) | Observation | Reference |

| Cell Viability | 2D-cultured Human Dermal Papilla (HDP) cells | 5-50 | No significant effect | [3] |

| >50 | Significant decrease in viability | [3] | ||

| 3D-cultured HDP spheroids | 20-50 | Significant dose-dependent increase in viability | [3][5] | |

| Spheroid Size | 3D-cultured HDP spheroids | 5-50 | Gradual, dose-dependent increase in diameter and area | [3] |

| Gene Expression (mRNA) | 3D-cultured HDP spheroids | 20, 50 | Significant upregulation of ALP, BMP2, and VCAN | [5] |

| Protein Expression | 3D-cultured HDP spheroids | 20, 50 | Increased expression of ALP, BMP2, and VCAN | [5] |

Signaling Pathway:

This compound promotes the inductive effects of DP cells on hair growth by activating the AKT/GSK-3β/β-catenin signaling pathway.[3][5] Treatment with Rg4 leads to the activation of phosphoinositide 3-kinase (PI3K) and subsequent phosphorylation of AKT.[5] Activated AKT, in turn, phosphorylates and inactivates glycogen synthase kinase 3β (GSK-3β), leading to the nuclear translocation of β-catenin.[5] In the nucleus, β-catenin activates the transcription of target genes such as WNT5A and LEF1, which are involved in hair follicle development.[5]

Experimental Workflow and Signaling Pathway Diagrams:

Figure 1. Signaling pathway of Rg4 in promoting hair growth.

Anti-inflammatory Effects in Sepsis

This compound has demonstrated significant protective effects in a murine model of sepsis induced by cecal ligation and puncture (CLP), a model that mimics human polymicrobial sepsis.

Quantitative Data:

| Parameter | Animal Model | Rg4 Dosage (mg/kg) | Observation | Reference |

| Survival Rate | Mid-grade CLP-induced sepsis in mice | 15 | Significantly improved survival rate compared to untreated group | [6] |

| High-grade CLP-induced sepsis in mice | 15 | Significantly improved survival rate (p < 0.01) | [6] | |

| Body Weight | Mid-grade CLP-induced sepsis in mice | 15 | Restoration of body weight by up to 15% | [6] |

| Inflammatory Cytokines (Serum) | CLP-induced sepsis in mice | Not specified | Reduced levels of TNF-α and IL-1β | [6] |

| Nitric Oxide (NO) Levels | CLP-induced sepsis in mice | Not specified | Reduced NO levels | [6] |

| Renal Inflammation | CLP-induced sepsis in mice | Not specified | Attenuated renal inflammation | [6] |

| Cell Viability (in vitro) | HMGB1-activated HUVECs | Various concentrations | Increased cell viability | [6] |

| TLR4 and TNF-α Expression (in vitro) | HMGB1-activated HUVECs | Various concentrations | Decreased expression | [6] |

Signaling Pathway:

In the context of sepsis, Rg4 exerts its anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[6] It reduces the expression of TLR4 and the downstream transcription factor NF-κB, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6] Furthermore, Rg4 promotes cell survival under septic conditions by activating the PI3K/AKT signaling pathway.[6]

Experimental Workflow and Signaling Pathway Diagrams:

Figure 2. Anti-inflammatory mechanism of Rg4 in sepsis.

Chondroprotective Effects

While direct quantitative data for this compound in chondroprotection is limited, studies on structurally similar ginsenosides suggest a potential role in mitigating cartilage degradation, a hallmark of osteoarthritis. Several ginsenosides have been shown to inhibit the expression of matrix metalloproteinase-13 (MMP-13), a key enzyme responsible for the breakdown of type II collagen in articular cartilage.[3][7][8]

Inference from Related Ginsenosides:

Ginsenosides such as Rg3 and F4 have been demonstrated to inhibit IL-1β-induced MMP-13 expression in human chondrocyte cell lines.[7][8] Given the structural similarities and shared protopanaxatriol backbone, it is plausible that Rg4 possesses similar chondroprotective properties. Further research is warranted to quantify the specific effects of Rg4 on cartilage matrix components like aggrecan and collagen II and to elucidate the underlying signaling pathways, which may involve the NF-κB and MAPK pathways.[9][10]

Anti-Cancer Activity

The anti-cancer potential of various ginsenosides is well-documented, and evidence suggests that rare ginsenosides may exhibit potent activity.[11] While specific IC50 values for Rg4 across a wide range of cancer cell lines are not yet comprehensively tabulated in the literature, studies on the closely related ginsenoside Rh4 provide valuable insights.

Inference from Ginsenoside Rh4:

Ginsenoside Rh4 has been shown to suppress the proliferation of colorectal cancer cells by inducing G0/G1 phase cell cycle arrest and promoting caspase-dependent apoptosis and autophagic cell death.[12][13] The mechanism of action involves the accumulation of reactive oxygen species (ROS) and subsequent activation of the JNK/p53 signaling pathway.[12][13]

Potential Signaling Pathways for Rg4 in Cancer:

Based on studies of other ginsenosides, the anti-cancer activity of Rg4 may involve the modulation of key signaling pathways such as the PI3K/AKT and NF-κB pathways, which are often dysregulated in cancer.[2][4] Further investigation is required to determine the precise mechanisms and efficacy of Rg4 in various cancer models.

Detailed Experimental Protocols

In Vitro Hair Growth Promotion Assays

3.1.1. Cell Viability Assay (WST-1) [3]

-

Seed human dermal papilla (HDP) cells in a 96-well plate at a density of 8 x 10³ cells/well. For 3D spheroid cultures, use an ultra-low attachment 96-well plate.

-

Culture the cells for 24 hours in complete medium.

-

Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 50, 100 µg/mL) and a vehicle control (DMSO).

-

Incubate for an additional 48 hours.

-

Add 10 µL of WST-1 solution to each well and incubate for 30 minutes.

-

Measure the absorbance at 450 nm using a microplate reader.

3.1.2. Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis [5]

-

Culture 3D HDP spheroids and treat with Rg4 as described above.

-

Isolate total RNA from the spheroids using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform RT-qPCR using gene-specific primers for target genes (e.g., ALP, BMP2, VCAN) and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the ΔΔCt method.

3.1.3. Western Blotting for Protein Expression Analysis [5]

-

Lyse the Rg4-treated HDP spheroids in a suitable lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-GSK-3β, GSK-3β, β-catenin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Sepsis Model

3.2.1. Cecal Ligation and Puncture (CLP) Procedure [6]

-

Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Anesthetize mice using an appropriate anesthetic agent.

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum distal to the ileocecal valve. The position of the ligation determines the severity of sepsis.

-

Puncture the ligated cecum with a needle (e.g., 21-gauge). The number and size of punctures also influence sepsis severity.

-

Gently squeeze the cecum to extrude a small amount of fecal content.

-

Return the cecum to the peritoneal cavity and suture the abdominal incision.

-

Administer fluid resuscitation (e.g., pre-warmed saline) subcutaneously.

-

Administer this compound or vehicle control intraperitoneally or via another appropriate route at the desired dosage and time points.

-

Monitor the animals for survival, body weight changes, and other clinical signs of sepsis.

In Vitro Anti-Cancer Assays (Inferred from Ginsenoside Rh4 studies)

3.3.1. Cell Proliferation Assay (CCK-8) [12][13]

-

Seed cancer cells (e.g., colorectal cancer cell lines) in a 96-well plate.

-

After cell attachment, treat with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm to determine cell viability.

-

Calculate the IC50 value from the dose-response curve.

3.3.2. Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry) [12][13][14][15][16][17]

-

Treat cancer cells with Rg4 for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

This compound is a promising rare ginsenoside with a diverse pharmacological profile. The existing evidence strongly supports its potential in promoting hair growth and as an anti-inflammatory agent in sepsis. While its chondroprotective and anti-cancer activities are suggested by studies on related compounds, further direct investigations are crucial to fully elucidate its efficacy and mechanisms of action in these areas. Future research should focus on:

-

Determining the IC50 values of Rg4 against a broad panel of cancer cell lines.

-

Quantifying the effects of Rg4 on cartilage degradation markers in in vitro and in vivo models of osteoarthritis.

-

Conducting preclinical in vivo studies to evaluate the efficacy and safety of Rg4 for its various pharmacological applications.

-

Exploring the synergistic effects of Rg4 with existing therapeutic agents.

The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to build upon, accelerating the translation of this compound from a promising natural compound to a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenosides from Korean red ginseng inhibit matrix metalloproteinase-13 expression in articular chondrocytes and prevent cartilage degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Enhances the Inductive Effects of Human Dermal Papilla Spheres on Hair Growth Via the AKT/GSK-3β/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Matrix metalloproteinase-13 downregulation and potential cartilage protective action of the Korean Red Ginseng preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Glucocorticoid receptors involved in ginsenoside compound K ameliorate adjuvant arthritis by inhibiting the glycolysis of fibroblast-like synoviocytes via the NF-κB/HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ginsenoside Rh4 induces apoptosis and autophagic cell death through activation of the ROS/JNK/p53 pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Ginsenoside RG4: A Technical Guide to its Modulation of the AKT/GSK-3β/β-catenin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside RG4, a rare saponin derived from ginseng, is emerging as a potent modulator of key cellular signaling pathways implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects, with a specific focus on the AKT/GSK-3β/β-catenin signaling cascade. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.

Introduction to this compound and the AKT/GSK-3β/β-catenin Pathway

Ginsenosides are the primary active pharmacological components of ginseng and are classified based on their chemical structures.[1] this compound is a rare ginsenoside that has demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects.[2][3][4][5] Recent research has highlighted its potential to modulate the highly conserved AKT/GSK-3β/β-catenin signaling pathway.[2][3][4][5]

The AKT/GSK-3β/β-catenin pathway is a crucial intracellular signaling cascade that plays a pivotal role in cell fate decisions.

-

AKT (Protein Kinase B) is a serine/threonine-specific protein kinase that, once activated, phosphorylates a variety of downstream substrates.

-

GSK-3β (Glycogen Synthase Kinase 3 Beta) is a key downstream target of AKT. Phosphorylation of GSK-3β at Serine 9 by activated AKT leads to its inactivation.[6]

-

β-catenin is a multifunctional protein involved in gene transcription and cell-cell adhesion. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[7] When GSK-3β is inactivated (e.g., by AKT), β-catenin is no longer phosphorylated, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for target genes involved in cell proliferation and survival.[6][7]

Dysregulation of this pathway is implicated in a wide array of diseases. In many cancers, the pathway is hyperactivated, promoting tumor growth and metastasis. Conversely, in some neurodegenerative diseases, impaired signaling in this pathway can contribute to neuronal cell death.[6]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative findings from studies investigating the impact of this compound on cellular processes and the AKT/GSK-3β/β-catenin pathway.

Table 1: Effect of this compound on Cell Viability and Spheroid Formation in Human Dermal Papilla (HDP) Cells

| Parameter | RG4 Concentration | Observation | Reference |

| Cell Viability | 20 - 50 µg/mL | Significantly increased in a dose-dependent manner | [3][4][5] |

| DP Sphere Size | 20 - 50 µg/mL | Significantly increased in a dose-dependent manner | [3][4][5] |

Table 2: Effect of this compound on mRNA Expression of Downstream Targets in the β-catenin Pathway in HDP Cells

| Target Gene | RG4 Treatment | Observation | Reference |

| WNT5A | 50 µg/mL | Significantly increased mRNA expression | [2][3] |

| β-catenin | 50 µg/mL | Significantly increased mRNA expression | [2][3] |

| LEF1 | 50 µg/mL | Significantly increased mRNA expression | [2][3] |

| ALP | 50 µg/mL | Increased mRNA and protein expression | [3][4][5] |

| BMP2 | 50 µg/mL | Increased mRNA and protein expression | [3][4][5] |

| VCAN | 50 µg/mL | Increased mRNA and protein expression | [3][4][5] |

Table 3: Qualitative Effects of this compound on Protein Phosphorylation in the AKT/GSK-3β/β-catenin Pathway in HDP Cells

| Protein | RG4 Treatment | Observation | Reference |

| p-PI3K | 50 µg/mL | Increased phosphorylation | [2] |

| p-AKT | 50 µg/mL | Increased phosphorylation | [2] |

| p-GSK-3β (Ser9) | 50 µg/mL | Increased inhibitory phosphorylation | [2][3][4][5] |

| Nuclear β-catenin | 50 µg/mL | Increased nuclear translocation | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research on this compound and the AKT/GSK-3β/β-catenin pathway.

Cell Viability Assay (WST-1 Assay)

This protocol is adapted from studies investigating the effect of this compound on the viability of human dermal papilla cells.[2]

-

Cell Seeding: Seed 8 x 10³ human dermal papilla cells per well in a 96-well plate for 2D monolayer culture or in a clear 96-well, round-bottomed, ultra-low attachment microplate for 3D spheroid culture. Culture in complete media for 24 hours.

-

Treatment: Treat the cells with the indicated concentrations of this compound (e.g., 5-100 µg/mL) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 48 hours.

-

WST-1 Reagent Addition: Add WST-1 solution to each well and incubate for 30 minutes to allow for the formation of formazan.

-

Absorbance Measurement: Determine cell viability by measuring the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of the control-treated cells.

Western Blot Analysis

This protocol is a generalized procedure for assessing changes in protein expression and phosphorylation, as described in the investigation of this compound's effect on the AKT/GSK-3β/β-catenin pathway.[2]

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer or a similar lysis buffer containing a protease and phosphatase inhibitor cocktail.

-

Maintain constant agitation for 30 minutes at 4°C.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit or a similar method.

-

-

Sample Preparation:

-

Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE:

-

Load the prepared samples onto a polyacrylamide gel (e.g., 10% SDS-PAGE).

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, p-GSK-3β, GSK-3β, β-catenin, GAPDH) overnight at 4°C with gentle agitation. Dilute the antibodies according to the manufacturer's recommendations.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again three times with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Visualizing the Molecular Interactions and Experimental Design

The following diagrams, generated using the DOT language, illustrate the signaling pathway and a typical experimental workflow.

Caption: this compound activates the AKT/GSK-3β/β-catenin pathway.

Caption: Workflow for studying RG4's effect on the signaling pathway.

Discussion and Future Directions

The evidence strongly suggests that this compound is a potent activator of the AKT/GSK-3β/β-catenin signaling pathway. In the context of human dermal papilla cells, this activation leads to increased cell viability and the expression of genes associated with hair growth, indicating its potential as a therapeutic agent for alopecia.[2][3][4][5]

The broader implications of RG4's activity on this pathway are significant. Given the central role of AKT/GSK-3β/β-catenin signaling in various cancers, the modulatory effects of RG4 warrant further investigation in oncological models. Depending on the cellular context, activation of this pathway could be either pro- or anti-tumorigenic, necessitating careful characterization in different cancer types.

In the realm of neurodegenerative diseases, where the AKT pathway is often suppressed, the ability of RG4 to activate this cascade could be neuroprotective. Further research is needed to explore the potential of RG4 in models of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Future research should focus on:

-

Dose-response studies: Elucidating the optimal concentrations of RG4 for therapeutic efficacy in different cell types and disease models.

-

In vivo studies: Validating the in vitro findings in animal models to assess the safety, efficacy, and pharmacokinetic profile of RG4.

-

Target identification: Precisely identifying the upstream receptor or mechanism through which RG4 initiates the activation of the PI3K/AKT pathway.

-

Combination therapies: Investigating the synergistic effects of RG4 with existing therapeutic agents.

Conclusion

This compound is a promising bioactive compound with the ability to modulate the critical AKT/GSK-3β/β-catenin signaling pathway. This technical guide provides a foundational understanding of its mechanism of action, supported by quantitative data, detailed protocols, and visual aids. The continued exploration of RG4's therapeutic potential holds promise for the development of novel treatments for a range of diseases characterized by the dysregulation of this key signaling cascade.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Vina-Ginsenoside R4 from Panax ginseng Leaves Alleviates 6-OHDA-Induced Neurotoxicity in PC12 Cells Via the PI3K/Akt/GSK-3β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Enhances the Inductive Effects of Human Dermal Papilla Spheres on Hair Growth Via the AKT/GSK-3β/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ginsenoside Rg1 improves Alzheimer's disease by regulating oxidative stress, apoptosis, and neuroinflammation through Wnt/GSK-3β/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical systematic review of ginsenoside Rg1 for cognitive impairment in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

Initial Screening of Ginsenoside RG4 Biological Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside RG4 is a rare protopanaxatriol-type saponin found in processed ginseng. Emerging research has highlighted its diverse pharmacological activities, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the initial screening of this compound's biological activities, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective potential. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediators

In a preclinical model of sepsis induced by cecal ligation and puncture (CLP), administration of this compound (5, 10, or 15 mg/kg) resulted in a dose-dependent reduction in the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as nitric oxide (NO) in the kidneys.[1][2] This suggests that RG4 can mitigate the systemic inflammatory response characteristic of sepsis.

Modulation of Signaling Pathways

The anti-inflammatory effects of RG4 are attributed to its ability to modulate the Toll-like receptor 4 (TLR4) and phosphoinositide 3-kinase (PI3K)/AKT signaling pathways.[1][2] In human umbilical vein endothelial cells (HUVECs) activated by high-mobility group box 1 (HMGB1), a late mediator of sepsis, RG4 treatment (0.1 or 0.2 mg/mL) significantly reduced the expression of TLR4 and the downstream transcription factor nuclear factor-kappa B (NF-κB).[3] Furthermore, RG4 treatment increased the activation of the pro-survival PI3K/AKT signaling pathway, which may contribute to protecting cells from inflammatory damage.[1][2]

Table 1: Quantitative Data on the Anti-inflammatory Effects of this compound

| Parameter | Model | Treatment | Result | Reference |

| TNF-α, IL-1β, NO | CLP-induced sepsis in mice | 5, 10, 15 mg/kg RG4 | Dose-dependent reduction in kidneys | [1][2] |

| TLR4, NF-κB | HMGB1-activated HUVECs | 0.1, 0.2 mg/mL RG4 | Significant reduction in protein expression | [3] |

| PI3K/AKT signaling | HMGB1-activated HUVECs | 0.1, 0.2 mg/mL RG4 | Increased phosphorylation of AKT | [1][2] |

Experimental Protocols

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

-

Procedure: Anesthetize the mice. A midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve and punctured once or twice with a 22-gauge needle. A small amount of feces is extruded. The cecum is returned to the peritoneal cavity, and the incision is closed.

-

Treatment: this compound (5, 10, or 15 mg/kg) is administered intravenously 24 hours after CLP.

-

Analysis: Survival rates are monitored. At specified time points, blood and tissue samples (e.g., kidney) are collected for cytokine analysis by ELISA and histological examination.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

-

Inflammatory Stimulus: Cells are activated with recombinant human HMGB1 (1 µg/mL) for 6 hours.

-

Treatment: Following HMGB1 activation, cells are treated with various concentrations of this compound (e.g., 0.1, 0.2 mg/mL) for another 6 hours.

-

Analysis:

-

Western Blotting: Cell lysates are collected to analyze the protein expression of TLR4, NF-κB, phosphorylated AKT (p-AKT), and total AKT.

-

ELISA: Supernatants are collected to measure the concentration of secreted cytokines like TNF-α.

-

Signaling Pathway Diagram

Anti-Cancer Activity

While direct quantitative data such as IC50 values for this compound against various cancer cell lines are not yet widely available in the literature, preliminary studies and research on similar ginsenosides suggest its potential as an anti-cancer agent. The primary mechanisms are believed to involve the induction of apoptosis and the modulation of cancer-related signaling pathways.

Induction of Apoptosis

Studies on other ginsenosides, such as Rh4, have shown the induction of caspase-dependent apoptosis in cancer cells.[3] This process is often characterized by the activation of caspases, such as caspase-3, and changes in the expression of Bcl-2 family proteins.

Modulation of Signaling Pathways

Ginsenosides have been shown to influence key signaling pathways in cancer progression, including the PI3K/AKT and MAPK pathways. For instance, Ginsenoside Rh4 has been reported to suppress the PI3K/Akt pathway in gastric cancer cells.[4]

Experimental Protocols

-

Cell Lines: A panel of human cancer cell lines (e.g., colorectal, breast, lung cancer) are seeded in 96-well plates.

-

Treatment: Cells are treated with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Procedure: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Analysis: The absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

Cell Treatment: Cancer cells are treated with this compound at concentrations around the determined IC50 value for a specified time.

-

Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: The stained cells are analyzed by flow cytometry. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells is quantified.

-

Protein Extraction: Cancer cells are treated with this compound, and total protein is extracted.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against apoptosis-related proteins such as Bcl-2, Bax, and cleaved Caspase-3, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

Neuroprotective Activity

Ginsenosides, as a class of compounds, are known for their neuroprotective effects. While specific detailed studies on this compound are emerging, its potential mechanisms likely involve the mitigation of excitotoxicity and oxidative stress.

Protection Against Excitotoxicity and Oxidative Stress

Excitotoxicity, primarily mediated by excessive glutamate, and subsequent oxidative stress are major contributors to neuronal damage in various neurological disorders. Ginsenosides have been shown to protect neurons by inhibiting calcium influx and reducing the production of reactive oxygen species (ROS).[5][6]

Experimental Protocols

-

Cell Culture: Primary cortical or hippocampal neurons are cultured.

-

Treatment: Neurons are pre-treated with various concentrations of this compound for a specified time.

-

Excitotoxic Insult: Glutamate (e.g., 100 µM) is added to the culture medium to induce excitotoxicity.

-

Analysis:

-

Cell Viability: Assessed using the MTT assay or by counting viable neurons.

-

Lactate Dehydrogenase (LDH) Assay: LDH release into the culture medium is measured as an indicator of cell death.

-

ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes like DCFDA.

-

-

Animal Model: Rats or mice are subjected to MCAO to induce focal cerebral ischemia.

-

Treatment: this compound is administered at different time points before or after the MCAO procedure.

-

Analysis:

-

Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system.

-

Infarct Volume Measurement: 24-48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

-

Histology: Brain sections can be further analyzed for markers of apoptosis (e.g., TUNEL staining) and inflammation.

-

Experimental Workflow Diagram

Other Biological Activities

Hair Growth Promotion

This compound has been shown to promote hair growth by enhancing the viability and inductive properties of human dermal papilla cells.[1][7]

RG4 promotes the proliferation of dermal papilla spheres and upregulates the expression of hair growth-related genes such as alkaline phosphatase (ALP), bone morphogenetic protein 2 (BMP2), and versican (VCAN).[7] This effect is mediated through the activation of the AKT/GSK-3β/β-catenin signaling pathway.[1][7]

Table 2: Quantitative Data on the Hair Growth-Promoting Effects of this compound

| Parameter | Model | Treatment | Result | Reference |

| Cell Viability | Human Dermal Papilla Spheres | 20-50 µg/mL RG4 | Significant increase | [7] |

| Gene Expression (ALP, BMP2, VCAN) | Human Dermal Papilla Spheres | 20-50 µg/mL RG4 | Increased mRNA and protein expression | [7] |

| AKT/GSK-3β/β-catenin Pathway | Human Dermal Papilla Spheres | 20-50 µg/mL RG4 | Increased phosphorylation of AKT and GSK-3β, and nuclear translocation of β-catenin | [1][7] |

-

Cell Culture: Human dermal papilla cells are cultured in a 3D spheroid system.

-

Treatment: Spheroids are treated with this compound (e.g., 20-50 µg/mL) for 48 hours.

-

Analysis:

-

Cell Viability: Assessed using a WST-1 assay.

-

Gene and Protein Expression: Analyzed by RT-qPCR and Western blotting for hair growth-related markers and signaling pathway components.

-

Conclusion

This compound exhibits a range of promising biological activities, including potent anti-inflammatory effects, potential anti-cancer properties, and neuroprotective capabilities, as well as a demonstrated ability to promote hair growth. The modulation of key signaling pathways such as PI3K/AKT, NF-κB, and Wnt/β-catenin appears to be central to its mechanisms of action. This technical guide provides a foundational overview of the existing research, highlighting the need for further investigation, particularly in elucidating its anti-cancer efficacy with specific quantitative data and expanding on its neuroprotective mechanisms. The detailed protocols provided herein are intended to serve as a valuable resource for researchers and drug development professionals in advancing the therapeutic potential of this compound.

References

- 1. This compound Enhances the Inductive Effects of Human Dermal Papilla Spheres on Hair Growth Via the AKT/GSK-3β/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ginsenoside Rh4 induces apoptosis and autophagic cell death through activation of the ROS/JNK/p53 pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ginsenoside Re Mitigates 6-Hydroxydopamine-Induced Oxidative Stress through Upregulation of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Enhances the Inductive Effects of Human Dermal Papilla Spheres on Hair Growth Via the AKT/GSK-3β/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant and Anti-inflammatory Effects of Ginsenoside RG4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside RG4, a rare ginsenoside found in processed ginseng, has garnered significant interest within the scientific community for its potential therapeutic properties. Emerging in vitro evidence highlights its role as a potent antioxidant and anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivities, focusing on its mechanisms of action and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro antioxidant and anti-inflammatory effects of this compound and related ginsenosides.

Table 1: In Vitro Antioxidant Activity of Ginsenosides

| Compound | Assay | IC50 Value | Source |

| This compound | DPPH Radical Scavenging | Data Not Available | - |

| This compound | ABTS Radical Scavenging | Data Not Available | - |

| Ginseng Fibrous Roots Saponins | DPPH Radical Scavenging | 0.893 mg/mL | [1] |

| Ginseng Fibrous Roots Saponins | ABTS Radical Scavenging | 0.210 mg/mL | [1] |

| Ginseng Fruits Extract (Cheongsun) | DPPH Radical Scavenging | 45.8 ± 1.0 µg/mL | [2] |

| Ginseng Fruits Extract (Yunpoong) | DPPH Radical Scavenging | 48.2 ± 1.8 µg/mL | [2] |

| Ginseng Fruits Extract (Gumpoong) | DPPH Radical Scavenging | 54.0 ± 2.1 µg/mL | [2] |

| Ginseng Fruits Extract (Chunpoong) | DPPH Radical Scavenging | 60.9 ± 2.2 µg/mL | [2] |

| Ginseng Fruits Extract (Yunpoong) | ABTS Radical Scavenging | 7.8 ± 0.2 µg/mL | [2] |

| Ginseng Fruits Extract (Cheongsun) | ABTS Radical Scavenging | 9.0 ± 0.1 µg/mL | [2] |

| Ginseng Fruits Extract (Chunpoong) | ABTS Radical Scavenging | 9.4 ± 0.6 µg/mL | [2] |

| Ginseng Fruits Extract (Gumpoong) | ABTS Radical Scavenging | 10.4 ± 0.3 µg/mL | [2] |

Table 2: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | Parameter Measured | Effect of this compound | Source |

| Human Umbilical Vein Endothelial Cells (HUVECs) | High-Mobility Group Box 1 (HMGB1) | TNF-α expression | Decreased | |

| HUVECs | HMGB1 | Toll-Like Receptor 4 (TLR4) expression | Decreased | |

| HUVECs | HMGB1 | NF-κB expression | Suppressed | |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Reduced | |

| RAW264.7 Macrophages | LPS | TNF-α Production | Reduced | |

| RAW264.7 Macrophages | LPS | IL-1β Production | Reduced | |

| RAW264.7 Macrophages | LPS | IL-6 Production | Reduced |

Experimental Protocols

This section details the methodologies for the key in vitro assays used to evaluate the antioxidant and anti-inflammatory properties of this compound.

Antioxidant Activity Assays

2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Reagents and Materials:

-

This compound standard

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of this compound and the positive control in the same solvent.

-

To each well of a 96-well microplate, add a specific volume of the sample or standard solution (e.g., 100 µL).

-

Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).

-

Reagents and Materials:

-

This compound standard

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This results in the formation of a dark blue-green solution.

-

On the day of the assay, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and the positive control.

-

Add a small volume of the sample or standard solution (e.g., 10 µL) to a 96-well microplate.

-

Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

Anti-inflammatory Activity Assays

2.2.1. Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Reagents and Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Griess Reagent (for nitrite determination)

-

Sodium nitrite standard

-

96-well cell culture plate

-

Microplate reader

-

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours). Include a control group without LPS stimulation and a group with LPS stimulation but without RG4 treatment.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

To 50 µL of supernatant, add 50 µL of sulfanilamide solution (Part A of Griess reagent) and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part B of Griess reagent) and incubate for another 5-10 minutes.

-

Measure the absorbance at 540-550 nm.

-

Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

-

The inhibitory effect of this compound on NO production is expressed as the percentage reduction compared to the LPS-stimulated control.

-

2.2.2. Measurement of Inflammatory Cytokines (TNF-α, IL-6, IL-1β)

The levels of pro-inflammatory cytokines in cell culture supernatants can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Reagents and Materials:

-

Cell culture supernatant from the NO production assay (or a similarly designed experiment)

-

ELISA kits specific for mouse TNF-α, IL-6, and IL-1β

-

Microplate reader

-

-

Protocol:

-

Follow the instructions provided with the commercial ELISA kits.

-

Typically, the wells of an ELISA plate are pre-coated with a capture antibody specific for the cytokine of interest.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

After washing, add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate solution that reacts with the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

The concentration of the cytokine in the samples is determined by comparison to a standard curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the general workflows of the experimental assays.

Caption: Anti-inflammatory signaling pathways of this compound.

Caption: General workflow for in vitro antioxidant assays.

Caption: Workflow for in vitro anti-inflammatory assays.

Conclusion

This compound demonstrates significant anti-inflammatory properties in vitro, primarily through the modulation of the NF-κB and PI3K/Akt signaling pathways, leading to a reduction in the production of key inflammatory mediators. While its direct radical scavenging activity requires further quantitative investigation, the available data on related ginseng compounds suggest a potential, albeit possibly modest, antioxidant effect. The experimental protocols and workflows detailed in this guide provide a solid foundation for the continued exploration of this compound's therapeutic potential. Further research to elucidate its precise antioxidant capacity and to expand upon its anti-inflammatory mechanisms will be crucial for its development as a novel agent for the management of inflammatory and oxidative stress-related diseases.

References

Ginsenoside RG4: A Technical Guide to its Role in Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside RG4, a rare saponin naturally found in ginseng, is emerging as a significant modulator of cellular processes through the regulation of gene expression.[1][2][3] With demonstrated antioxidant and anti-inflammatory properties, RG4's influence extends to critical signaling pathways that govern cell viability, proliferation, and differentiation.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound regulates gene expression, with a primary focus on its well-documented role in activating the AKT/GSK-3β/β-catenin signaling pathway. This document summarizes key quantitative data, details the experimental protocols used to elucidate these effects, and provides visual representations of the underlying molecular pathways and workflows to support further research and development.

Core Mechanism of Action: The PI3K/AKT/GSK-3β/β-Catenin Pathway

This compound has been shown to promote the inductive properties of human dermal papilla (DP) cells, which are crucial for hair growth.[1][2] The primary mechanism for this action is the activation of a critical cell survival and proliferation cascade: the PI3K/AKT/GSK-3β/β-catenin signaling pathway.[1][2][3]

Upon treatment, RG4 induces the phosphorylation and activation of Phosphoinositide 3-kinase (PI3K). Activated PI3K then phosphorylates and activates AKT (also known as Protein Kinase B). A key downstream target of AKT is Glycogen Synthase Kinase 3β (GSK-3β). AKT phosphorylates GSK-3β at the Serine 9 residue, which leads to its inhibition.[1]

In its active state, GSK-3β typically phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. By inhibiting GSK-3β, RG4 prevents the degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate into the nucleus.[1] Inside the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to initiate the expression of a suite of downstream target genes.[1] This cascade ultimately modulates the expression of genes integral to cell proliferation and function.

Quantitative Effects on Gene Expression

Treatment of human dermal papilla (DP) cells with this compound leads to significant, dose-dependent changes in the expression of key genes related to hair growth and cell proliferation. The quantitative effects observed at both the mRNA and protein levels are summarized below.

Table 1: Effect of this compound on mRNA Expression in Human DP Cells

Data summarized from RT-qPCR analysis after 48 hours of treatment.[1]

| Gene Target | Function | RG4 Concentration (µg/mL) | Relative mRNA Expression (Fold Change vs. Control) | Statistical Significance (p-value) |

| ALP (Alkaline Phosphatase) | DP signature marker | 20 | ~1.8x | < 0.05 |

| 50 | ~2.5x | < 0.05 | ||

| BMP2 (Bone Morphogenetic Protein 2) | DP signature marker | 20 | ~1.5x | < 0.05 |

| 50 | ~2.2x | < 0.05 | ||

| VCAN (Versican) | DP signature marker | 20 | ~1.6x | < 0.05 |

| 50 | ~2.4x | < 0.05 | ||

| WNT5A | Wnt/β-catenin target | 20 | ~1.7x | < 0.05 |

| 50 | ~2.3x | < 0.05 | ||

| β-catenin | Wnt/β-catenin target | 20 | ~1.5x | < 0.05 |

| 50 | ~2.1x | < 0.05 | ||

| LEF1 (Lymphoid Enhancer-Binding Factor 1) | Wnt/β-catenin target | 20 | ~1.6x | < 0.05 |

| 50 | ~2.0x | < 0.05 |

Table 2: Effect of this compound on Protein Expression in Human DP Cells

Data summarized from Western Blot analysis after 48 hours of treatment.[1]

| Protein Target | Function / Pathway | RG4 Concentration (µg/mL) | Relative Protein Expression (Fold Change vs. Control) |

| ALP | DP signature marker | 20 | Increased |

| 50 | Significantly Increased | ||

| BMP2 | DP signature marker | 20 | Increased |

| 50 | Significantly Increased | ||

| VCAN | DP signature marker | 20 | Increased |

| 50 | Significantly Increased | ||

| p-PI3K | PI3K/AKT Pathway | 20 | Increased |

| 50 | Significantly Increased | ||

| p-AKT | PI3K/AKT Pathway | 20 | Increased |

| 50 | Significantly Increased | ||

| p-GSK3β | PI3K/AKT Pathway | 20 | Increased |

| 50 | Significantly Increased | ||